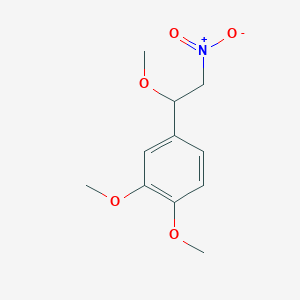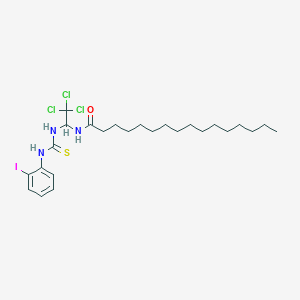
2-((4-Nitrophenyl)sulfonyl)-1-phenylethyl thiocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((4-Nitrophenyl)sulfonyl)-1-phenylethyl thiocyanate is an organic compound that features a sulfonyl group attached to a nitrophenyl ring, a phenylethyl group, and a thiocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-((4-Nitrophenyl)sulfonyl)-1-phenylethyl thiocyanate undergoes various chemical reactions, including:
Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The phenylethyl group can undergo oxidation to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) and solvents like dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: New derivatives with different functional groups replacing the thiocyanate group.
Reduction: Amino derivatives.
Oxidation: Ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
2-((4-Nitrophenyl)sulfonyl)-1-phenylethyl thiocyanate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer properties.
Materials Science: Employed in the development of new materials with specific electronic or optical properties.
Biological Studies: Utilized in the study of enzyme inhibition and protein labeling due to its reactive functional groups.
Wirkmechanismus
The mechanism of action of 2-((4-Nitrophenyl)sulfonyl)-1-phenylethyl thiocyanate involves its interaction with biological molecules through its reactive functional groups. The sulfonyl and thiocyanate groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitrophenyl group can also participate in redox reactions, affecting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitrophenylsulfonyl Chloride: A precursor in the synthesis of 2-((4-Nitrophenyl)sulfonyl)-1-phenylethyl thiocyanate.
Phenylethylamine: Another precursor used in the synthesis.
Thiocyanate Derivatives: Compounds with similar thiocyanate functional groups.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides a balance of reactivity and stability, making it a versatile compound in both research and industrial settings .
Eigenschaften
Molekularformel |
C15H12N2O4S2 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
[2-(4-nitrophenyl)sulfonyl-1-phenylethyl] thiocyanate |
InChI |
InChI=1S/C15H12N2O4S2/c16-11-22-15(12-4-2-1-3-5-12)10-23(20,21)14-8-6-13(7-9-14)17(18)19/h1-9,15H,10H2 |
InChI-Schlüssel |
SSKTWTPYUGXJNZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])SC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(4-chlorobenzyl)-N-[(E,2E)-3-(2-furyl)-2-propenylidene]-1-piperazinamine](/img/structure/B11974867.png)
![(2E)-2-[1-(2-fluorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11974871.png)

![{[(16-{2-[(Carboxymethyl)amino]-2-oxoethyl}-1,4,10,13-tetraoxa-7,16-diazacyclooctadecan-7-yl)acetyl]amino}acetic acid](/img/structure/B11974888.png)
![2-[(3Z)-3-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11974891.png)
![2-chloro-9-(4-fluorophenyl)spiro[10aH-benzo[e]2-pyrazolino[1,5-c]1,3-oxazine-6,1'-cyclopentane]](/img/structure/B11974906.png)


![3-allyl-2-[(1,3-benzodioxol-5-ylmethyl)thio]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11974912.png)
![(1Z,2Z)-2-Chloro-3-(4-nitrophenyl)-2-propenal {7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL}hydrazone](/img/structure/B11974920.png)
![7,9-Dichloro-2-(naphthalen-2-yl)-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B11974927.png)



